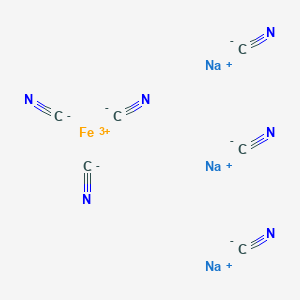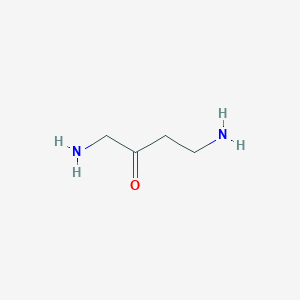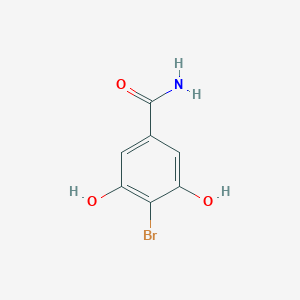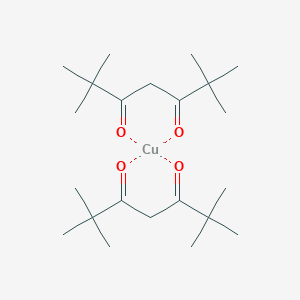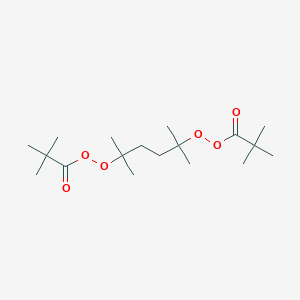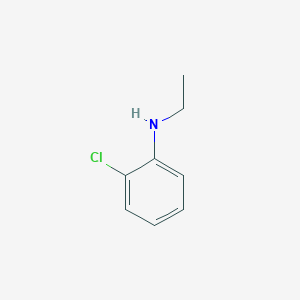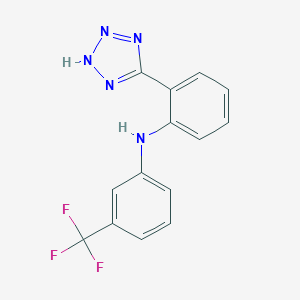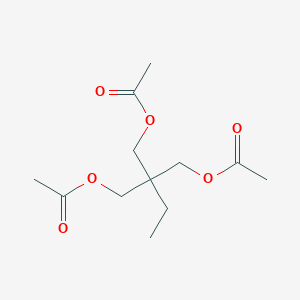
Trimethylolpropane triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylolpropane triacetate (TMPTA) is a chemical compound that is widely used in various industries, including coatings, adhesives, and printing inks. It is a colorless liquid with a mild odor and is known for its excellent performance properties, such as high reactivity, low volatility, and good solubility. TMPTA is synthesized through a complex chemical process and has numerous applications in scientific research.
Mécanisme D'action
Trimethylolpropane triacetate acts as a crosslinking agent by reacting with functional groups, such as hydroxyl, carboxyl, and amino groups, in the polymer chain. The reaction forms covalent bonds between the polymer chains, which increases the strength and durability of the material. Trimethylolpropane triacetate also acts as a reactive diluent by reducing the viscosity of the coating or ink formulation, which improves its flow and leveling properties.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Trimethylolpropane triacetate. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. Trimethylolpropane triacetate is also biodegradable, which makes it environmentally friendly.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethylolpropane triacetate has several advantages for lab experiments, including its high reactivity, low volatility, and good solubility. It is also easy to handle and store. However, its high reactivity can also be a limitation, as it can react with other compounds in the lab, leading to unwanted reactions. Trimethylolpropane triacetate is also relatively expensive compared to other crosslinking agents.
Orientations Futures
There are several future directions for the use of Trimethylolpropane triacetate in scientific research. One area of interest is the development of new polymers with improved properties, such as increased strength, durability, and biodegradability. Trimethylolpropane triacetate can also be used in the formulation of new coatings and inks with improved performance properties, such as scratch resistance and UV stability. Another area of interest is the use of Trimethylolpropane triacetate in the synthesis of new materials, such as nanoparticles and nanocomposites, which have potential applications in various industries, including electronics, biomedical, and energy.
Méthodes De Synthèse
Trimethylolpropane triacetate is synthesized through the esterification of trimethylolpropane (TMP) with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under controlled conditions, including temperature, pressure, and reaction time, to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
Trimethylolpropane triacetate is widely used in scientific research as a crosslinking agent, which is used to increase the strength and durability of polymers. It is also used as a monomer in the synthesis of various polymers, such as polyesters, polyurethanes, and acrylics. Trimethylolpropane triacetate is also used as a reactive diluent in the formulation of UV-curable coatings and inks.
Propriétés
Numéro CAS |
10441-87-9 |
|---|---|
Nom du produit |
Trimethylolpropane triacetate |
Formule moléculaire |
C12H20O6 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
2,2-bis(acetyloxymethyl)butyl acetate |
InChI |
InChI=1S/C12H20O6/c1-5-12(6-16-9(2)13,7-17-10(3)14)8-18-11(4)15/h5-8H2,1-4H3 |
Clé InChI |
YTKGRNLQFINUJR-UHFFFAOYSA-N |
SMILES |
CCC(COC(=O)C)(COC(=O)C)COC(=O)C |
SMILES canonique |
CCC(COC(=O)C)(COC(=O)C)COC(=O)C |
Autres numéros CAS |
10441-87-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





